molecular formula C21H16BrN5O2S2 B2930208 10-(4-bromobenzenesulfonyl)-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892750-86-6

10-(4-bromobenzenesulfonyl)-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2930208
CAS No.: 892750-86-6
M. Wt: 514.42
InChI Key: KNMZPVMZRLUYLO-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core with a sulfur atom (5-thia) and four nitrogen atoms (1,8,11,12-tetraaza). Key substituents include a 4-bromobenzenesulfonyl group at position 10 and a 4-ethylphenylamine moiety at position 5. The bromine atom introduces strong electron-withdrawing effects, while the ethyl group enhances lipophilicity.

Properties

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5O2S2/c1-2-13-3-7-15(8-4-13)23-19-18-17(11-12-30-18)27-20(24-19)21(25-26-27)31(28,29)16-9-5-14(22)6-10-16/h3-12H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMZPVMZRLUYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromobenzenesulfonyl)-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethylphenylamine under controlled conditions to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions involving thiol and azide groups to form the final tricyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

10-(4-bromobenzenesulfonyl)-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the bromine position .

Mechanism of Action

The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analog 1: N-(4-Ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine

  • Substituents :
    • Sulfonyl group: 4-methylbenzenesulfonyl (less electron-withdrawing than bromo).
    • Aryl group: 4-ethoxyphenyl (ethoxy enhances solubility via polar ether linkage).
  • The ethoxy group increases polarity, which may lower cell membrane permeability relative to the ethyl group in the target compound .

Structural Analog 2: 10-(Benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS 892730-07-3)

  • Substituents :
    • Sulfonyl group: Unsubstituted benzenesulfonyl (moderate electron-withdrawing effect).
    • Aryl group: 4-chlorophenylmethyl (chlorine provides mild electron withdrawal; methyl linker adds flexibility).
  • Key Differences: The absence of a bromine substituent reduces molecular weight and may alter binding affinity in biological systems.

Structural Analog 3: 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Core Structure :
    • Spiro[4.5]decane with oxa-aza heterocycles (contrasts with the tricyclic thia-aza system of the target compound).
  • Substituents: Benzothiazole and dimethylaminophenyl groups (enhance fluorescence and electron-donating properties).
  • Key Differences :
    • The spiro architecture introduces rigidity, which may limit interaction with flexible binding pockets.
    • The benzothiazole moiety suggests applications in optoelectronics or imaging, diverging from the sulfonamide-focused roles of the target compound .

Structural Analog 4: 7-(4-Methoxyphenyl)-4,9-dimethyl-N-(4-methylphenyl)-5,12-diazatetraphen-6-amine

  • Core Structure :
    • Diazatetraphen system (linear vs. tricyclic).
  • Substituents :
    • Methoxyphenyl and methylphenyl groups (methoxy improves solubility; methyl reduces steric bulk).
  • The methoxy group offers better aqueous solubility than the ethyl group in the target compound but may reduce lipophilicity .

Comparative Data Table

Property Target Compound Analog 1 Analog 2 Analog 3 Analog 4
Sulfonyl Group 4-Bromobenzenesulfonyl 4-Methylbenzenesulfonyl Benzenesulfonyl N/A N/A
Aryl Substituent 4-Ethylphenyl 4-Ethoxyphenyl 4-Chlorophenylmethyl 4-Dimethylaminophenyl 4-Methoxyphenyl
Electron Effects Strongly electron-withdrawing Moderately withdrawing Mildly withdrawing Electron-donating Moderately donating
Lipophilicity (Predicted) High (ethyl group) Moderate (ethoxy) Moderate (chlorophenylmethyl) Low (polar benzothiazole) Moderate (methoxy)
Potential Applications Medicinal chemistry Synthetic intermediates Custom synthesis Optoelectronics Materials science

Research Findings and Implications

  • Synthetic Accessibility : Analogs with smaller sulfonyl substituents (e.g., methyl or unsubstituted benzenesulfonyl) are more readily synthesized , whereas bromine incorporation may require specialized reagents.
  • Biological Relevance : The bromine atom in the target compound could enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase), but its steric bulk might reduce compatibility with compact active sites.
  • Material Properties : Compounds with extended conjugation (e.g., Analog 4) or fluorescent groups (e.g., Analog 3) diverge into niche applications, highlighting the target’s versatility in medicinal contexts .

Biological Activity

10-(4-bromobenzenesulfonyl)-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound notable for its unique multi-cyclic structure and various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

The compound features several key structural elements:

  • Bromobenzenesulfonyl Group : Enhances reactivity and binding affinity to biological targets.
  • Thia-Tetraazatricyclo Framework : Contributes to chemical stability and versatility in applications.
  • Amine Functional Group : Potential for engaging in various chemical reactions.

Table 1: Structural Features of the Compound

Structural FeatureDescription
Bromobenzenesulfonyl GroupIncreases reactivity and target binding
Thia-Tetraazatricyclo FrameworkProvides stability and versatility
Amine GroupEngages in acylation and alkylation reactions

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities. The following sections detail the biological implications of this compound.

Antimicrobial Activity

Research indicates that sulfonamide derivatives can exhibit antimicrobial properties by inhibiting bacterial folic acid synthesis. The presence of the bromobenzenesulfonyl moiety is believed to enhance binding to enzymes involved in this pathway.

Anticancer Properties

The compound's unique structure may allow it to interact with various cellular targets involved in cancer progression. Similar compounds have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells.

The proposed mechanism involves the interaction of the compound with specific enzymes or receptors that play critical roles in disease processes. Binding studies are essential for elucidating these interactions.

MechanismDescription
Enzyme InhibitionCompounds may inhibit key enzymes involved in metabolic pathways
Receptor ModulationInteraction with receptors can alter signaling pathways
Induction of ApoptosisTriggers programmed cell death in cancer cells

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Antimicrobial Studies : A study on a related sulfonamide showed significant inhibition against Gram-positive bacteria.
  • Anticancer Research : Another investigation found that a similar tetraazatricyclo compound induced apoptosis in breast cancer cell lines.

Future Research Directions

Future research should focus on:

  • Detailed Binding Studies : Understanding how the compound interacts with specific targets.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Synthesis of Derivatives : Exploring modifications to enhance biological activity.

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